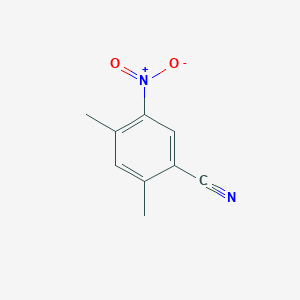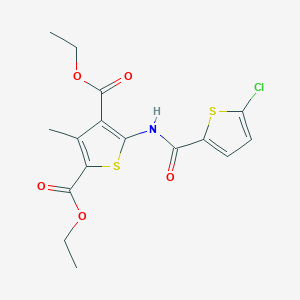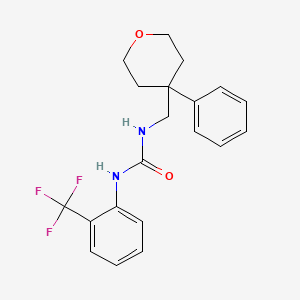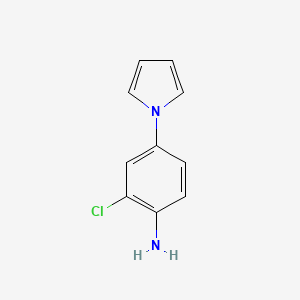![molecular formula C9H12F3NO4 B2559441 2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid CAS No. 2411309-38-9](/img/structure/B2559441.png)
2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid
カタログ番号 B2559441
CAS番号:
2411309-38-9
分子量: 255.193
InChIキー: BXYYDLVGQBCTPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
But-3-ynyl is a type of organic compound that contains a triple bond . Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H. It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .
Synthesis Analysis
TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .Molecular Structure Analysis
TFA is a stronger acid than acetic acid, having an acid ionisation constant, Ka, that is approximately 34,000 times higher . This is due to the highly electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group .Chemical Reactions Analysis
TFA is widely used in organic chemistry for various purposes . It can act as a catalyst in esterification reaction and condensation reaction .Physical And Chemical Properties Analysis
TFA is a colorless liquid with a vinegar-like odor . It has a density of 1.489 g/cm3 at 20 °C, a melting point of -15.4 °C, and a boiling point of 72.4 °C . It is miscible with water .科学的研究の応用
Analytical Chemistry Applications
- Sensitivity Enhancement in Bioanalysis : Trifluoroacetic acid is commonly used in hydrophilic interaction chromatography-electrospray tandem mass spectrometry (HILIC-ESI/MS/MS) for the analysis of basic compounds. A method to minimize TFA's negative effect, which suppresses ESI signals, involves the direct addition of acetic or propionic acid to mobile phases containing TFA, enhancing signal strength without compromising chromatography integrity (Shou & Naidong, 2005).
- Modification of Molecular Structures for Improved Detection : The derivatization of carboxylic acids to 2,2,2-trifluoroethylamide derivatives using an ionic carbodiimide and 2,2,2-trifluoroethylamine hydrochloride (TFEA) enables rapid, room temperature transformations. This method facilitates cleaner sample preparations and enhances the chromatographic characteristics and detection of acids by electron-capture detection (Ford, Burns, & Ferry, 2007).
Organic Synthesis Applications
- Cleavage Experiments : TFA's action on benzyl esters of amino acids demonstrates its utility in organic synthesis, specifically in enhancing the lability of ester groups. This finding has implications for solid-phase peptide synthesis (Stewart, 1967).
- Facilitation of Domino Reactions : TFA catalyzes one-pot, four-component synthesis of dihydropyrroles, showcasing its efficiency in facilitating complex organic transformations. This method emphasizes TFA's role in simplifying reaction setups and improving yield and work-up procedures (Lashkari et al., 2018).
Materials Science Applications
- Dual Sensor for Aromatic Amine and Acid Vapor : Compounds exhibiting aggregation-induced emission properties form gels and nanofibers that serve as effective dual sensors for detecting aromatic amine and volatile acid vapors, highlighting the versatility of these materials in environmental monitoring (Xue et al., 2017).
General Scientific Research
- Adjusting Crystal Morphology and Emission Behavior : The introduction of TFA can lead to molecular rearrangement, adjusting crystal morphology and emission behavior of organic fluorophores. This application underscores the potential of TFA in tailoring material properties for specific scientific and technological needs (Ye et al., 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[but-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.C2HF3O2/c1-3-4-5-8(2)6-7(9)10;3-2(4,5)1(6)7/h1H,4-6H2,2H3,(H,9,10);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAXDECUCGOFGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#C)CC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2,4-Dimethyl-5-nitrobenzonitrile
625112-44-9; 73713-69-6


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2559362.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559363.png)



amine](/img/structure/B2559369.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2559373.png)
![N-(3-chlorophenyl)-2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2559375.png)
![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2559376.png)

![5-[2-(4-Chloroanilino)vinyl]-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2559378.png)
